1-Phenylhept-6-ene-1,3-dione
Description
Contextualization of 1,3-Diketones in Contemporary Organic Synthesis
1,3-Diketones are highly esteemed as versatile intermediates in the field of organic synthesis. fiveable.meingentaconnect.com Their importance stems from their accessibility, stability, and a wide array of chemical properties. bohrium.comresearchgate.net A key feature is the increased acidity of the hydrogen atoms on the carbon separating the two carbonyl groups, which facilitates the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, readily participating in various carbon-carbon bond-forming reactions.
The dual carbonyl functionality allows 1,3-diketones to serve as precursors for a diverse range of compounds, including the synthesis of heterocyclic systems like pyrazoles, pyrimidines, and quinoline (B57606) derivatives. bohrium.com They are fundamental building blocks in the construction of complex natural products and are pivotal in multicomponent reactions, which are prized for their efficiency and atom economy. fiveable.mebohrium.com The Claisen condensation, a classic reaction involving the acylation of a ketone with an ester, remains a primary method for synthesizing β-diketones. bohrium.com Modern advancements focus on improving reaction selectivity, yield, and simplicity, often employing metal complex catalysis. bohrium.comacs.org Beyond their role as synthetic intermediates, 1,3-diketones are also extensively used in coordination chemistry as ligands for metal complexes, finding applications in catalysis and materials science. ingentaconnect.comicm.edu.plscilit.comrsc.org
Structural Significance of the Phenylheptene-1,3-dione Framework
The molecular architecture of 1-Phenylhept-6-ene-1,3-dione integrates several key functional groups that dictate its reactivity. The structure consists of a phenyl group, a seven-carbon chain with a terminal double bond (hept-6-ene), and the characteristic 1,3-dione moiety.
The phenyl group, an aromatic ring, influences the electronic properties of the adjacent carbonyl group and can participate in π-stacking interactions. The presence of a phenyl substituent is known to enhance the stability of the enol form of the diketone by facilitating π-delocalization around the enol ring. researchgate.net The heptene (B3026448) chain provides a nonpolar backbone and introduces a site of unsaturation at the terminal end, offering a potential handle for further chemical transformations.
The 1,3-dione group is the most reactive part of the molecule. Like other β-diketones, this compound exists as a mixture of keto and enol tautomers. ingentaconnect.commdpi.com The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond. mdpi.comresearchgate.netlibretexts.org This keto-enol tautomerism is a crucial aspect of its chemistry, as the two forms can exhibit different reactivities. mdpi.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. ingentaconnect.commdpi.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13163-77-4 |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| Appearance | Yellow liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Data sourced from available chemical databases. chemsrc.com
Current Research Gaps and Future Directions for this compound
While the general chemistry of β-diketones is well-established, specific research on this compound appears to be limited. A search of the scientific literature reveals a significant number of studies on related β-diketone structures, such as those with different alkyl or aryl substituents, and their applications in various fields. researchgate.netnih.govmdpi.comresearchgate.netfoodb.ca However, detailed investigations into the unique properties and potential applications of this compound itself are not extensively documented.
Future research could productively explore several avenues:
Synthesis and Optimization: While general methods for β-diketone synthesis exist, optimizing a high-yield, selective synthesis specifically for this compound could be a valuable endeavor. Precursors for its synthesis could include acetophenone (B1666503) and derivatives of 4-pentenoic acid. chemsrc.com
Reaction Chemistry: A systematic investigation of its reactivity would be beneficial. This could include its use in the synthesis of novel heterocyclic compounds, its behavior in cycloaddition reactions involving the terminal alkene, and its potential as a monomer in polymerization reactions. icm.edu.plrsc.org
Coordination Chemistry: The ability of this compound to act as a ligand for various metal ions could be explored. The resulting metal complexes could be screened for catalytic activity, luminescent properties, or other material science applications. scilit.comrsc.orgnih.gov
Biological Activity: Many β-diketones and their derivatives exhibit a range of biological activities. acs.orgresearchgate.netmdpi.com Screening this compound and its derivatives for potential pharmacological properties could uncover new applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13163-77-4 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-phenylhept-6-ene-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 |
InChI Key |
OUQQBAAWGXXTIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylhept 6 Ene 1,3 Dione and Analogous Structural Motifs
Established Synthetic Pathways to 1,3-Diketones
Traditional methods for forming 1,3-dicarbonyl compounds have been well-established for over a century and remain fundamental in synthetic organic chemistry. These pathways typically involve the formation of a key carbon-carbon bond between two carbonyl-containing precursors.
The Claisen condensation is the most classical and widely used method for the synthesis of 1,3-diketones. bohrium.comnih.gov This reaction involves the base-mediated condensation of a ketone with an ester. For the synthesis of 1-phenylhept-6-ene-1,3-dione, this would typically involve the reaction of acetophenone (B1666503) with an ester of 4-pentenoic acid, such as methyl 4-pentenoate. chemsrc.com
The mechanism proceeds via the deprotonation of the α-carbon of the ketone (acetophenone) by a strong base (e.g., sodium ethoxide, sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide group from the ester generates the 1,3-diketone. libretexts.org
Mixed Claisen condensations, where two different carbonyl compounds are reacted, can lead to a mixture of products. However, the reaction can be controlled. For instance, when a ketone is reacted with an ester, the ketone's α-hydrogens are significantly more acidic (pKa ≈ 20) than those of the ester (pKa ≈ 25), allowing for selective deprotonation of the ketone to make it the enolate donor. libretexts.org
| Ketone Precursor | Ester Precursor | Base | Product | Yield | Reference |
| Acetophenone | Ethyl acetate | Sodium ethoxide | Benzoylacetone | Variable | acs.org |
| 1-Indanone | Alanine | Trifluoromethanesulfonic acid | 2-Alanyl-1-indanone | Moderate | nih.gov |
| Acetylferrocene | 4-Methylbenzoate methylenpyran | KOtBu | Ferrocenyl-containing β-diketone | 50% | nih.gov |
| Acetophenones | Diethylcarbonate | NaH | Aryl β-ketoesters | High | researchgate.net |
This table presents examples of the Claisen condensation and related reactions to form various 1,3-dicarbonyl compounds.
An alternative to the Claisen condensation is the direct acylation of a pre-formed ketone enolate. beilstein-journals.org This method offers greater control over the regioselectivity of the reaction. The ketone is first converted to its enolate using a specific base, and this enolate is then treated with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or N-acylbenzotriazole. beilstein-journals.orgorganic-chemistry.org For the synthesis of this compound, this would involve the acylation of an acetophenone enolate with an activated derivative of 4-pentenoic acid, like 4-pentenoyl chloride.
Recent advancements have focused on "soft enolization" methods that avoid the pre-formation of the enolate. For example, ketones can be acylated directly in the presence of MgBr₂·OEt₂ and a non-nucleophilic base like i-Pr₂NEt, reacting with various acylating agents to yield 1,3-diketones. organic-chemistry.org Another approach involves the trifluoromethanesulfonic acid-mediated self-acylation of β-phenylpropionic acids, which first cyclize to indanones and then undergo further acylation. beilstein-journals.org
The α-carbon of the resulting 1,3-dione is acidic and can be further functionalized, although this falls outside the direct synthesis of the primary backbone. bohrium.com
Organometallic reagents are crucial for the chemoselective synthesis of ketones and for introducing specific functionalities like phenyl and alkene groups. organic-chemistry.orgnih.gov A general strategy involves the addition of an organometallic reagent to a carboxylic acid derivative. nih.gov However, the high reactivity of many organometallic reagents, such as Grignard and organolithium reagents, can lead to over-addition to the ketone product, forming a tertiary alcohol. mdpi.comlibretexts.org
To circumvent this, less reactive carboxylic acid derivatives are employed. N-acylazetidines, for example, have been shown to react cleanly with a wide range of organometallic reagents (aryl, alkyl, alkynyl) to produce ketones with high selectivity (>95:5) and good functional group tolerance. organic-chemistry.org This method could potentially be used by reacting an N-acylazetidine derived from 4-pentenoic acid with phenyllithium.
Another highly effective method involves the activation of secondary amides with triflic anhydride to form a highly electrophilic imidoyl triflate intermediate. This intermediate readily reacts with Grignard or diorganozinc reagents to afford ketones without over-addition. nih.gov This could be applied by reacting a secondary amide of benzoic acid with a Grignard reagent derived from a 6-heptenyl halide.
Advanced and Emerging Synthetic Strategies for this compound
Modern synthetic chemistry seeks to improve upon classical methods by developing catalytic, more efficient, and highly selective reactions. These advanced strategies offer new routes to complex molecules like this compound.
Catalytic methods provide atom-economical and environmentally friendlier alternatives to stoichiometric reactions. The Wacker oxidation, a well-known process for oxidizing olefins to ketones using a palladium catalyst, has been adapted for various substrates. researchgate.netorganic-chemistry.org Iron-catalyzed Wacker-type oxidations have also been developed, using air as the oxidant at room temperature, to convert olefins to ketones with high regioselectivity. researchgate.net This could be a method to install the ketone functionality at a late stage of the synthesis.
Hydroacylation, the direct addition of an aldehyde C-H bond across an alkene, is a highly atom-economical route to ketones. nih.gov While often plagued by competing decarbonylation, new methods are emerging. A metal-free approach uses amides as hydroacylating agents in the presence of an internal hydride transfer system to couple with alkenes, affording a wide range of ketones. nih.gov
Furthermore, catalytic intramolecular ketone alkylation with unactivated olefins has been achieved through dual activation of both the ketone and the olefin using rhodium or ruthenium catalysts, enabling the formation of cyclic systems. nih.gov Acceptorless dehydrogenation coupling (ADC) of alcohols can generate reactive aldehydes or ketones in situ, which then participate in further coupling reactions to form olefins. rsc.org
| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |
| Wacker-type Oxidation | Fe(dbm)₃ / PhSiH₃ | Olefins | Uses air as oxidant at room temperature | researchgate.net |
| Oxidative Dehydrogenation | Pd(OAc)₂ / O₂ | Saturated Ketones | Forms 1,4-enediones | organic-chemistry.org |
| Hydroacylation | Metal-free (internal hydride transfer) | Amides + Alkenes | Avoids transition metals and decarbonylation | nih.gov |
| Ketone-Olefin Coupling | Acridine Radical (photoredox) | Ketones + Olefins | Metal-free, mild conditions | acs.org |
| Acceptorless Dehydrogenation | Ru-pincer complex | Alcohols | Generates carbonyls in situ for olefination | rsc.org |
This table summarizes modern catalytic approaches relevant to the formation of diketone, enone, and olefin functionalities.
Controlling regioselectivity is critical in the synthesis of unsymmetrical 1,3-diketones. The choice of reaction conditions and substrates can dictate the outcome. For instance, in the reaction of β-aminoenones with hydrazines to form pyrazoles, the substitution pattern on the enone directs the regioselectivity of the cyclization, often with greater control than when using the equivalent β-diketone. rsc.org Methodologies have also been developed for the regioselective synthesis of isoxazoles from β-enamino diketones by varying reaction conditions. rsc.org
For the synthesis of enones, which are tautomers of 1,3-diketones, stereoselectivity is paramount. Palladium-catalyzed hydrostannation of alkynyl ketones can produce stannyl (B1234572) enones with excellent regio- and stereochemistry. conicet.gov.ar These intermediates are valuable for further cross-coupling reactions. Similarly, the hydrozirconation of alkynylsilanes followed by a Michael addition to α,β-unsaturated ketones produces (Z)-γ-silyl-γ,δ-unsaturated ketones stereoselectively. thieme-connect.com
DBU-catalyzed regioselective α-alkylation of enones using a vinylogous strategy provides a new approach for forming dienolate intermediates, allowing for controlled functionalization. researchgate.net These advanced methods provide the tools to selectively construct complex dicarbonyl compounds and their derivatives with high precision.
Multicomponent and Cascade Reaction Sequences
The synthesis of β-diketones, including structures analogous to this compound, can be efficiently achieved through multicomponent reactions (MCRs) and cascade (or domino) reaction sequences. These strategies are of significant interest in modern organic synthesis as they allow for the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency by avoiding the isolation and purification of intermediates. acs.org
Cascade reactions, in particular, have emerged as powerful tools for synthesizing highly functionalized molecules. acs.org In this approach, the product of an initial reaction becomes the substrate for a subsequent transformation, with the entire sequence proceeding without the addition of new reagents or changes in reaction conditions. nih.gov For instance, a common MCR approach for dione (B5365651) derivatives involves a Knoevenagel condensation followed by a Michael addition and cyclization sequence. nih.gov While not directly synthesizing an open-chain dione, these principles illustrate the power of sequential reactions starting from a dione moiety.
A plausible cascade pathway to a structure like this compound could be conceptualized starting from simpler building blocks. For example, a reaction could be designed involving acetophenone, a derivative of 4-pentenoic acid, and a coupling agent in a one-pot process. More complex cascade reactions have been developed to synthesize various heterocyclic and polycyclic scaffolds from 1,3-dicarbonyl compounds. nih.govrsc.org For example, a novel synthesis of dihydrofuranyl alcohols has been developed through a tandem process that begins with the Michael addition of α,β-unsaturated epoxides with 1,3-diketones, followed by a series of reactions including an aldol (B89426), a retro-aldol, enolization, and epoxide ring-opening. rsc.org
The Passerini multicomponent reaction provides another example of how dione derivatives can be synthesized in a one-pot procedure. This method has been successfully used to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives from indane-1,2,3-trione, isocyanides, and benzoic acid derivatives with excellent yields. scielo.br Such methodologies highlight the potential for developing novel MCRs for a wide range of dione structures.
Optimization of Reaction Parameters and Isolation Techniques
The yield and selectivity of synthetic routes toward 1,3-diones are critically dependent on the careful optimization of reaction parameters, including the choice of catalysts, reagents, and environmental conditions such as temperature and solvent.
Catalysts: The selection of an appropriate catalyst is paramount. In the synthesis of aryl-1,3-dione building blocks, manganese-catalyzed couplings have been successfully developed for large-scale preparations. acs.org For the hydrogenation of cyclic 1,3-diones to 1,3-diols, various metal-on-carbon catalysts have been screened, with Ru/C demonstrating superior performance in terms of conversion and yield compared to Rh/C, Pd/C, and Pt/C. nih.gov The catalyst support can also be influential; Ru/Al₂O₃, for instance, was found to be disadvantageous for the reaction rate compared to Ru/C. nih.gov In palladium-catalyzed syntheses of furans from 1,3-dicarbonyl compounds, PdCl₂(CH₃CN)₂ was identified as the most effective catalyst, achieving a 94% yield under optimal conditions. mdpi.com The amount of catalyst used is also a key variable; studies have shown that both decreasing and increasing the catalyst loading from an optimal point can negatively impact reaction rates and selectivity. nih.govacs.org
Reagents and Environmental Conditions: The choice of base, oxidant, and solvent system significantly affects reaction outcomes. In a palladium-catalyzed furan (B31954) synthesis, a systematic evaluation identified K₂CO₃ as the optimal base and CuCl₂ as a suitable oxidant. mdpi.com The solvent can dramatically alter reaction pathways and yields; dioxane was found to be the superior solvent in the aforementioned furan synthesis. mdpi.com Temperature and pressure are also critical. For the hydrogenation of cyclopentane-1,3-dione, temperature was found to have a significant effect on both the reaction rate and the suppression of undesired dehydration side reactions. nih.govacs.org Furthermore, reactant concentration itself can be a crucial parameter. It has been observed that in certain acid-catalyzed reactions involving 1,3-cyclohexanedione, higher reactant concentrations can paradoxically slow the reaction rate. acs.org By tuning the concentrations, the required amount of acid catalyst was reduced by a factor of 450, leading to higher yields in shorter reaction times. acs.org
The following table summarizes the impact of various parameters on the synthesis of 1,3-diones and related compounds.
| Parameter | Variation | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Catalyst Type | Ru/C vs. Pd/C, Pt/C, Rh/C | Ru/C provided the best performance for 1,3-dione hydrogenation, with complete conversion and 69% yield. Other catalysts led to more dehydration products. | nih.gov |
| PdCl₂(CH₃CN)₂ vs. Pd(OAc)₂, Pd(acac)₂ | PdCl₂(CH₃CN)₂ was the most effective catalyst for the one-pot synthesis of functionalized furans from 1,3-dicarbonyls, achieving up to 94% yield. | mdpi.com | |
| Catalyst Loading | Decreased Ru/C loading | Significantly reduced reaction rate and selectivity. | nih.govacs.org |
| Increased Ru/C loading | Increased rate but shifted the isomeric ratio of the product over extended time. | nih.govacs.org | |
| Base | K₂CO₃ | Identified as the optimal base in a Pd-catalyzed synthesis involving 1,3-diones. | mdpi.com |
| Solvent | Dioxane | Proved to be the most effective solvent for a Pd-catalyzed one-pot synthesis from 1,3-dicarbonyls. | mdpi.com |
| Temperature | Elevated Temperature | Can increase reaction rate but may also promote side reactions (e.g., dehydration) or product epimerization. | nih.gov |
| Reactant Concentration | Lowering 1,3-dione concentration | In some acid-catalyzed reactions, this surprisingly increased the reaction rate and allowed for a significant reduction in catalyst loading. | acs.org |
The purification of β-diketones from crude reaction mixtures is a critical step to obtaining the final product in high purity. Since Claisen condensation, a common method for synthesizing β-diketones, is often accompanied by side-product formation, purification can be challenging. d-nb.infonih.gov A variety of standard and specialized techniques are employed.
Standard purification methods for organic compounds include distillation, crystallization, chromatography, and extraction. testbook.comstudymind.co.uk
Distillation: This technique separates liquids based on differences in boiling points. studymind.co.uk For thermally stable β-diketones, vacuum distillation is often sufficient to achieve high purity, as it allows for distillation at lower temperatures, preventing decomposition. d-nb.infonih.gov
Chromatography: Column chromatography is a versatile and widely used technique for separating complex mixtures based on differential adsorption of components to a stationary phase. testbook.compw.live It is frequently used for the purification of β-diketones when other methods are insufficient. d-nb.info
Crystallization: This method purifies solid compounds by leveraging differences in solubility between the desired compound and impurities in a given solvent. testbook.comstudymind.co.uk The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out. savemyexams.com
A more specialized and highly effective method for purifying β-diketones involves the formation of metal chelate complexes. d-nb.infonih.gov This process leverages the ability of the 1,3-dione moiety to form stable complexes with metal ions.
Complex Formation: The crude diketone is reacted with a metal salt, often a copper(II) salt like copper(II) acetate, to form a metal-diketonate complex. nih.gov This complex typically precipitates from the solution and can be easily separated from soluble impurities by filtration. nih.govgoogle.com
Decomposition: The isolated metal complex is then decomposed to regenerate the pure β-diketone. This is usually achieved by treatment with a strong acid, such as sulfuric acid. d-nb.infonih.gov However, for compounds sensitive to strong acids, milder protocols have been developed. d-nb.infonih.gov One such method involves the decomposition of the copper chelate using Na₂EDTA in a biphasic water/EtOAc system. nih.gov
The following table compares common purification techniques for β-diketones.
| Method | Principle | Applicability/Advantages | Limitations/Disadvantages | Reference |
|---|---|---|---|---|
| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Simple, effective for thermally stable, liquid β-diketones. Can handle multi-gram quantities. | Not suitable for thermally labile compounds or solids with very high boiling points. | d-nb.infonih.gov |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Highly versatile, capable of separating complex mixtures with similar properties. | Can be time-consuming, requires significant solvent usage, and may be difficult to scale up. | d-nb.infopw.live |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Excellent for obtaining high-purity solid compounds. | Requires the compound to be a solid at room temperature and finding a suitable solvent can be challenging. Product loss can occur. | studymind.co.uksavemyexams.com |
| Metal Chelate Formation | Formation of a solid metal-diketonate complex, followed by isolation and decomposition. | Highly specific for β-diketones, very effective for removing impurities that are difficult to separate by other means. | Requires additional reaction and decomposition steps. The decomposition conditions (e.g., strong acid) may not be suitable for all substrates. | d-nb.infonih.govgoogle.com |
Advanced Spectroscopic Characterization and Elucidation of 1 Phenylhept 6 Ene 1,3 Dione Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed ¹H NMR and ¹³C NMR Chemical Shift and Coupling Analysis
Specific ¹H and ¹³C NMR data for 1-Phenylhept-6-ene-1,3-dione are not available in the reviewed literature. Such data would be essential for assigning the protons and carbons in the molecule, confirming the presence of the phenyl ring, the dicarbonyl system, and the terminal vinyl group.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Without primary data, a discussion on the application of 2D NMR techniques like COSY, HSQC, and HMBC to establish the connectivity and stereochemistry of this compound is purely theoretical. These experiments would be crucial for confirming the bonding network between the different fragments of the molecule.
Infrared (IR) Spectroscopy for Carbonyl and Alkene Functional Group Identification
No experimental IR spectrum for this compound has been found. An IR analysis would be expected to show characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) functional groups, but the precise wavenumbers are not documented.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
The molecular weight of this compound can be calculated from its formula (C₁₃H₁₄O₂), but experimental mass spectrometry data to confirm this and to analyze its fragmentation patterns under ionization are not available.
Advanced Techniques for Isomeric Purity and Conformational Landscape Analysis
Information regarding the use of advanced analytical methods to determine the isomeric purity or to study the conformational landscape of this compound is also absent from the scientific record. These studies would be vital for understanding the compound's three-dimensional structure and the potential for tautomerism, which is common in β-diketones.
Given the lack of specific data, a scientifically accurate and detailed article on the spectroscopic characterization of this compound cannot be constructed. Further experimental research and publication would be required to provide the necessary information.
Reactivity Profiles and Mechanistic Investigations of 1 Phenylhept 6 Ene 1,3 Dione
Reactions Involving the 1,3-Diketone Moiety
The 1,3-dicarbonyl structure is a versatile and highly reactive functional group. Its chemistry is dominated by the electrophilicity of the carbonyl carbons, the acidity of the α-carbon, and its ability to form stable metal complexes. A key feature of β-diketones is their existence as a dynamic equilibrium between the diketo form and two enol tautomers. mdpi.com This keto-enol tautomerism is crucial to its reactivity, particularly in reactions involving the α-carbon and in chelation. mdpi.com The enol form is stabilized by conjugation and a strong intramolecular hydrogen bond, often making it the dominant form. mdpi.com
The carbonyl carbons in the 1,3-diketone group are electrophilic and susceptible to attack by nucleophiles. ksu.edu.salibretexts.org These reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org In 1-Phenylhept-6-ene-1,3-dione, addition can occur at either the C1 or C3 carbonyl. The phenyl group at C1 can influence the relative reactivity of the two carbonyls through electronic and steric effects.
Common nucleophilic addition reactions include:
Hydride Addition: Reagents like sodium borohydride (NaBH₄) can reduce one or both carbonyl groups to hydroxyl groups, forming the corresponding diol.
Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) add to the carbonyls to form tertiary alcohols after acidic workup. ksu.edu.sa
Cyanide Addition: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) forms a cyanohydrin, which is a versatile synthetic intermediate. libretexts.org
Alcohol Addition: In the presence of an acid catalyst, alcohols add to the carbonyl groups to form hemiacetals and subsequently acetals. ksu.edu.salibretexts.org Hemiacetals, which have both a hydroxyl and an alkoxy group on the same carbon, are typically unstable intermediates. libretexts.org
| Nucleophilic Reagent | Reaction Type | Expected Product(s) |
|---|---|---|
| 1. NaBH₄ 2. H₃O⁺ | Reduction | 1-Phenylhept-6-ene-1,3-diol |
| 1. CH₃MgBr (excess) 2. H₃O⁺ | Grignard Reaction | 3-Methyl-1-phenylhept-6-ene-1,3-diol derivatives |
| KCN, H⁺ | Cyanohydrin Formation | 1-Cyano-1-hydroxy-1-phenylhept-6-en-3-one and/or 3-Cyano-3-hydroxy-1-phenylhept-6-en-1-one |
The methylene (B1212753) group at the C2 position, situated between the two carbonyl groups, is known as the α-carbon. The protons on this carbon are significantly acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This acidity allows for easy deprotonation by a base to form a nucleophilic enolate, which can then react with various electrophiles.
Key reactions at the α-carbon include:
Alkylation: The enolate can be alkylated using alkyl halides. This reaction forms a new carbon-carbon bond at the C2 position.
Acylation: Reaction of the enolate with acyl chlorides or acid anhydrides introduces an acyl group at the α-carbon, leading to β-triketones. researchgate.netorganic-chemistry.org
Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes or ketones, catalyzed by a weak base. nih.gov This reaction is a classic method for forming new carbon-carbon double bonds.
Beta-diketones are renowned for their ability to act as excellent chelating ligands for a wide variety of metal ions. derpharmachemica.com Upon deprotonation, the resulting enolate anion acts as a bidentate ligand, coordinating to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. researchgate.net This process is often accompanied by a catalytic effect from the metal ion, which can enhance the rate of deprotonation of the diketone. cdnsciencepub.com
The general reaction is: 2 R-CO-CH₂-CO-R' + M²⁺ → M(R-CO-CH-CO-R')₂ + 2 H⁺
These metal complexes, known as metal β-diketonates, have diverse applications. The properties of the complex, such as stability and solubility, are influenced by both the metal ion and the substituents on the diketone ligand. iosrjournals.org For this compound, the phenyl and heptenyl groups would modify the properties of its metal complexes compared to simpler diketones like acetylacetone. A variety of transition metals can form stable complexes with β-diketones. scholarsresearchlibrary.com
| Metal Ion | Typical Oxidation State | Complex Formula (L = deprotonated ligand) | Coordination Geometry |
|---|---|---|---|
| Copper | Cu(II) | CuL₂ | Square Planar |
| Iron | Fe(III) | FeL₃ | Octahedral |
| Nickel | Ni(II) | NiL₂ | Square Planar or Octahedral (with additional ligands) |
| Vanadyl | VO(II) | VOL₂ | Square Pyramidal |
Reactions at the Terminal Alkene Moiety
The terminal C=C double bond at the C6-C7 position behaves as a typical alkene. It is an electron-rich site and thus acts as a nucleophile, readily undergoing electrophilic addition reactions. openstax.org The significant separation between the alkene and the diketone moiety by a propyl chain means there is minimal electronic influence from the diketone on the alkene's reactivity.
Electrophilic addition is the characteristic reaction of alkenes. lasalle.edu The reaction is initiated by the attack of the π electrons of the double bond on an electrophile, typically forming a carbocation intermediate. openstax.org This intermediate is then attacked by a nucleophile to give the final addition product. For a terminal alkene like that in this compound, these reactions are generally regioselective and follow Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate (in this case, at C6). chemistrysteps.com
Examples of electrophilic additions include:
Hydrohalogenation: Addition of hydrogen halides (HBr, HCl, HI) yields a 6-halo-1-phenylheptane-1,3-dione.
Hydration: Acid-catalyzed addition of water produces a 1-phenylheptan-6-ol-1,3-dione.
Halogenation: Addition of halogens (Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate, resulting in anti-addition to give a 6,7-dihalo-1-phenylheptane-1,3-dione. libretexts.org
| Reagent | Reaction Type | Predicted Major Product | Regioselectivity |
|---|---|---|---|
| HBr | Hydrobromination | 6-Bromo-1-phenylheptane-1,3-dione | Markovnikov |
| H₂O, H₂SO₄ (cat.) | Hydration | 6-Hydroxy-1-phenylheptane-1,3-dione | Markovnikov |
| Br₂ in CCl₄ | Bromination | 6,7-Dibromo-1-phenylheptane-1,3-dione | N/A (anti-addition) |
The alkene functional group can serve as the 2π-electron component, or dienophile, in a [4+2] cycloaddition reaction, most notably the Diels-Alder reaction. wikipedia.org This powerful reaction forms a six-membered ring by reacting a dienophile with a conjugated diene. The reaction is a concerted pericyclic process that occurs in a single step through a cyclic transition state. vanderbilt.edu
In the case of this compound, the terminal alkene is not activated by an adjacent electron-withdrawing group, making it a relatively unreactive dienophile. Normal-demand Diels-Alder reactions are favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.org Therefore, the alkene in this molecule would react most efficiently with electron-rich dienes (e.g., 1,3-butadiene substituted with alkoxy or alkyl groups). The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product, and it typically favors the endo product due to secondary orbital interactions in the transition state. vanderbilt.edu
A typical reaction would be: this compound (dienophile) + 1,3-Butadiene (diene) → 4-(4-Phenyl-2,4-dioxobutyl)cyclohexene (product)
Olefin Metathesis and Transformations
The presence of a terminal olefin in this compound opens the door to a variety of powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. This class of reactions, catalyzed by transition metal complexes, particularly those of ruthenium, allows for the precise manipulation of the alkene moiety.
Ring-Closing Metathesis (RCM): Intramolecular RCM of appropriately substituted derivatives of this compound can lead to the formation of cyclic structures. For instance, if the molecule were modified to contain a second terminal alkene, RCM could be employed to construct a carbocycle. The efficiency and stereoselectivity of such cyclizations are highly dependent on the nature of the catalyst and the reaction conditions. Modern ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are known for their high functional group tolerance, making them suitable for complex molecules like dicarbonyl compounds. The general mechanism for RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a new cyclic alkene and regenerate the catalyst.
Cross-Metathesis (CM): this compound can also participate in intermolecular cross-metathesis with other olefins. This transformation allows for the introduction of new functional groups at the terminus of the heptene (B3026448) chain. The success of cross-metathesis is often influenced by the relative reactivity of the olefin partners and the catalyst used. For example, reaction with an electron-deficient olefin in the presence of a second-generation Grubbs catalyst could lead to the formation of a new α,β-unsaturated dicarbonyl compound.
| Metathesis Reaction | Potential Product Type | Key Features |
| Ring-Closing Metathesis (RCM) | Cyclic β-dicarbonyl compounds | Requires a diene substrate; forms a new carbocycle. |
| Cross-Metathesis (CM) | Modified acyclic β-dicarbonyls | Couples two different olefins; allows for functional group introduction. |
Redox Chemistry of this compound: Oxidation and Reduction Pathways
The dicarbonyl and olefinic moieties of this compound are both susceptible to oxidation and reduction, leading to a diverse array of potential products. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.
Oxidation: The terminal double bond can be targeted by various oxidizing agents. For instance, epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would lead to the formation of a diol. Under more vigorous conditions with strong oxidizing agents like hot, concentrated potassium permanganate or ozone followed by an oxidative workup, the double bond can be cleaved to form a carboxylic acid. The β-dicarbonyl moiety is generally more resistant to oxidation but can be cleaved under harsh conditions.
Reduction: Both the carbonyl groups and the double bond can be reduced. Catalytic hydrogenation with reagents like hydrogen gas over a palladium catalyst will typically reduce both the alkene and the ketones, yielding 1-phenylheptane-1,3-diol. More selective reductions are possible with hydride reagents. Sodium borohydride (NaBH₄) is generally selective for the reduction of ketones to alcohols and would likely reduce the dicarbonyl groups while leaving the double bond intact, especially at low temperatures. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also reduce the ketones, with the potential for concomitant reduction of the alkene. The relative reactivity of the two ketone groups can also lead to mixtures of products, including the mono-reduced β-hydroxy ketone.
| Redox Reaction | Reagent Example | Potential Product |
| Oxidation | m-CPBA | Epoxide at the C6-C7 position |
| OsO₄ | Diol at the C6-C7 position | |
| O₃, then H₂O₂ | Carboxylic acid (cleavage of the double bond) | |
| Reduction | H₂/Pd | 1-Phenylheptane-1,3-diol |
| NaBH₄ | 1-Phenylhept-6-ene-1,3-diol | |
| LiAlH₄ | 1-Phenylhept-6-ene-1,3-diol (and potentially 1-phenylheptane-1,3-diol) |
Elucidation of Complex Reaction Mechanisms and Intermediates
The multifaceted reactivity of this compound gives rise to complex reaction mechanisms involving various transient species.
In olefin metathesis reactions , the key intermediates are ruthenium-alkylidene complexes and metallacyclobutanes. The catalytic cycle is initiated by the reaction of the ruthenium pre-catalyst with the terminal alkene of this compound to form a new ruthenium-alkylidene and ethylene. This new alkylidene then reacts with the other double bond (in RCM) or another olefin (in CM) via a metallacyclobutane intermediate to form the product and regenerate a catalytically active species. The stability and reactivity of these intermediates are influenced by the ligands on the ruthenium center and the electronic properties of the substrate.
The redox chemistry of the β-dicarbonyl moiety often proceeds through its enol or enolate form. The enolate, being electron-rich, is susceptible to electrophilic attack by oxidizing agents. Reduction of the carbonyl groups by hydride reagents involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol.
In reactions involving both the olefin and the dicarbonyl group, the potential for intramolecular reactions exists. For example, under certain conditions, the enolate of the dicarbonyl could potentially act as a nucleophile and attack the double bond in a Michael-type addition, leading to cyclization. The formation of such products would depend on the reaction conditions and the presence of suitable catalysts or promoters. The characterization of these transient intermediates often requires advanced spectroscopic techniques, such as in-situ NMR or mass spectrometry, coupled with computational studies to provide a comprehensive understanding of the reaction pathways.
Keto Enol Tautomerism and Conformational Dynamics of 1 Phenylhept 6 Ene 1,3 Dione
Theoretical Principles Governing Keto-Enol Equilibria in Beta-Diketones
The equilibrium between the keto and enol tautomers in β-diketones is dictated by their relative thermodynamic stabilities. mdpi.com For simple monocarbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-diketones, the enol form gains significant stability through two key electronic effects. masterorganicchemistry.comyoutube.com
Conversely, the diketo form is destabilized by the electrostatic repulsion between the parallel dipoles of the two adjacent carbonyl groups. masterorganicchemistry.com This combination of enol stabilization and diketo destabilization is the primary driving force that shifts the equilibrium, often making the enol form the predominant species in many environments. acs.org
For an unsymmetrical β-diketone like 1-Phenylhept-6-ene-1,3-dione, two distinct enol tautomers are possible, as shown in Figure 1. The relative stability of these two enols is determined by the nature of the substituents (R1 and R3). Generally, the enol form where the C=C bond is in conjugation with a phenyl group (Enol 1) is expected to be more stable than the one where it is in conjugation with an alkyl group (Enol 2), due to the more extensive delocalization provided by the aromatic ring. researchgate.net

Experimental Characterization and Quantification of Tautomeric Forms (e.g., Spectroscopic Methods)
The characterization and quantification of tautomeric populations in solution are primarily accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for this purpose because the interconversion between keto and enol tautomers is typically slow on the NMR timescale. fiveable.menanalysis.com This allows for the observation of distinct sets of signals for each tautomer present in the equilibrium mixture. nih.gov The diketo form is characterized by a signal for the methylene (B1212753) protons (–CH₂–) between the two carbonyls, typically appearing in the δ 3.0-4.0 ppm range. nanalysis.com The enol form, conversely, lacks this signal and instead shows a characteristic vinyl proton (–CH=) signal between δ 5.0-6.0 ppm and a highly deshielded enolic hydroxyl proton (–OH) signal, often seen as a broad peak between δ 12-16 ppm due to the strong intramolecular hydrogen bond. researchgate.net
By integrating the areas of these characteristic signals (e.g., the keto methylene protons vs. the enol vinyl proton), the relative percentage of each tautomer can be accurately calculated. nanalysis.com ¹³C NMR can also be used to distinguish the tautomers based on the chemical shifts of the carbonyl and olefinic carbons. researchgate.net
UV-Vis Spectroscopy: This technique can also be employed as the keto and enol forms have different chromophores and thus different absorption maxima. mdpi.comrsc.org The enol form, with its extended conjugated system, typically exhibits a strong π → π* transition at a longer wavelength (e.g., ~300-350 nm), while the diketo form shows a weaker n → π* transition at a shorter wavelength (e.g., ~270-290 nm). masterorganicchemistry.comresearchgate.net By analyzing the intensities of these absorption bands, the equilibrium constant can be determined, although overlapping bands can sometimes complicate the analysis. mdpi.comrsc.org
Influence of Solvent Polarity, Temperature, and Substituent Effects on Tautomeric Preferences
The position of the keto-enol equilibrium is not fixed; it is highly sensitive to environmental conditions and molecular structure. acs.org
Solvent Polarity: The choice of solvent has a profound effect on the tautomeric ratio. libretexts.org In nonpolar, aprotic solvents like hexane (B92381) or carbon tetrachloride, the enol form is heavily favored. This is because these solvents cannot form hydrogen bonds with the solute, allowing the stabilizing intramolecular hydrogen bond of the enol to exert its full effect. masterorganicchemistry.com In contrast, polar, protic solvents such as water or methanol (B129727) can act as both hydrogen bond donors and acceptors. They can disrupt the internal hydrogen bond of the enol while preferentially solvating the more polar diketo tautomer, thus shifting the equilibrium toward the keto form. nanalysis.commdpi.com Polar aprotic solvents like DMSO can also favor the keto form by stabilizing its larger dipole moment. fiveable.mepbworks.com This general trend is often referred to as Meyer's Rule. pbworks.com
Temperature: Temperature changes can also shift the equilibrium. Variable-temperature NMR studies allow for the determination of thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process. nanalysis.com Generally, since the enol form is stabilized by the intramolecular hydrogen bond, its formation is enthalpically favored (exothermic). An increase in temperature will, therefore, typically shift the equilibrium toward the less stable tautomer, which is often the diketo form, in accordance with Le Châtelier's principle. fiveable.me
Substituent Effects: The electronic and steric properties of the substituents on the β-diketone framework play a crucial role. acs.orgresearchgate.net
Electronic Effects: Electron-withdrawing groups (like the phenyl group in this compound) tend to increase the acidity of the α-protons, which generally favors enolization. fiveable.me
Steric Effects: Bulky substituents on the terminal carbons (R1 and R3) can increase the percentage of the enol form. acs.org However, a bulky substituent on the central α-carbon can create steric hindrance that destabilizes the planar, conjugated enol tautomer, thereby favoring the non-planar diketo form. researchgate.netnih.gov
The table below summarizes the expected trends for the tautomeric equilibrium of this compound based on general principles for β-diketones.
| Factor | Condition | Predicted Shift in Equilibrium | Primary Reason |
|---|---|---|---|
| Solvent | Nonpolar (e.g., Hexane) | Favors Enol Form | Stabilization via intramolecular H-bond is maximized. masterorganicchemistry.com |
| Polar Protic (e.g., Water) | Favors Keto Form | Solvent disrupts intramolecular H-bond and solvates the more polar keto tautomer. mdpi.com | |
| Temperature | Low Temperature | Favors Enol Form | Enol form is typically the more stable, enthalpically favored tautomer. fiveable.me |
| High Temperature | Favors Keto Form | Equilibrium shifts toward the less stable tautomer at higher temperatures. fiveable.me | |
| Substituent | Phenyl Group | Favors Enolization (specifically Enol 1) | Inductive electron withdrawal and stabilization through extended conjugation. fiveable.me |
| Hept-6-enyl Group | Less influence than Phenyl | Standard alkyl/alkenyl group effect on enolization. |
Impact of Tautomerism on Molecular Reactivity and Synthetic Outcomes
The existence of two distinct tautomers with different functional groups directly translates to different chemical reactivities, making the keto-enol equilibrium a critical factor in determining the outcome of a reaction. masterorganicchemistry.com The diketo form possesses two electrophilic carbonyl carbons, while the enol form has a nucleophilic α-carbon and can also react at its oxygen atoms. youtube.com
Nucleophilic Reactions: The enol tautomer, or more commonly the enolate anion formed upon deprotonation, is a soft nucleophile at the α-carbon. nih.gov This reactivity is central to many classic carbon-carbon bond-forming reactions. For instance, in alkylation or acylation reactions, the outcome (C-alkylation/acylation vs. O-alkylation/acylation) can be controlled by the choice of base, solvent, and counterion, which in turn influences the nature of the reactive enolate intermediate. nih.gov Reactions like the Michael addition, where the β-diketone acts as the nucleophile, proceed via the enolate attacking an α,β-unsaturated carbonyl compound. acs.org
Metal Chelation: β-Diketones are renowned for their ability to act as bidentate ligands, forming stable chelate complexes with a vast range of metal ions. mdpi.comencyclopedia.pub This coordination occurs through the deprotonated enol (enolate) form, where the two oxygen atoms bind to the metal center, forming a stable six-membered ring. frontiersin.org The position of the keto-enol equilibrium directly impacts the availability of the chelating enol form and, consequently, the efficiency of complex formation. This property is widely exploited in catalysis, analytical chemistry, and materials science.
Synthetic Control: By understanding and manipulating the factors that control the keto-enol equilibrium (solvent, temperature, etc.), a chemist can favor the formation of a desired product. For example, in a reaction where the enol is the desired reactive species, using a nonpolar solvent would increase its concentration and potentially the reaction rate. libretexts.org The Claisen condensation, a key method for synthesizing β-diketones, relies on the final deprotonation of the product to form a highly stabilized enolate, which drives the reaction to completion. fiveable.mestackexchange.com This highlights how the acidity of the α-protons and the stability of the resulting enolate, both intrinsically linked to tautomerism, are fundamental to the synthetic outcome.
Computational Chemistry and Theoretical Modeling of 1 Phenylhept 6 Ene 1,3 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Phenylhept-6-ene-1,3-dione. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.govscispace.com Such calculations are crucial for predicting molecular stability, geometry, and reactivity. For β-diketones, these calculations can elucidate the energetics of tautomeric forms and the nature of intramolecular hydrogen bonding. acs.orgmdpi.commdpi.com
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying molecules the size of this compound. nih.govnih.govarxiv.org
Geometry Optimization: DFT is employed to find the lowest energy arrangement of atoms, known as the equilibrium geometry. researchgate.net For this compound, this involves optimizing the structures of its different possible tautomers, primarily the diketo and enol forms. The enol form is often stabilized by a strong intramolecular hydrogen bond, a feature that DFT calculations can accurately model. mdpi.com The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Reaction Path Exploration: DFT is also instrumental in exploring the potential energy surface of a chemical reaction. By mapping the energetic pathway from reactants to products, it allows for the identification of transition states and intermediates. mdpi.com This is valuable for understanding reaction mechanisms, such as the steps involved in the synthesis of this compound or its subsequent reactions.
Table 1: Illustrative DFT-Calculated Parameters for Tautomers of this compound
| Parameter | Diketo Tautomer (Calculated) | Enol Tautomer (Calculated) |
|---|---|---|
| Relative Energy (kcal/mol) | +4.5 | 0.0 |
| C1=O Bond Length (Å) | 1.215 | 1.268 |
| C3=O Bond Length (Å) | 1.218 | 1.345 (C-OH) |
| O-H Bond Length (Å) | N/A | 0.985 |
| Intramolecular H-Bond (O···H) (Å) | N/A | 1.650 |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. youtube.commdpi.comwuxibiology.com
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.
HOMO: The location of the HOMO indicates the most probable region for the molecule to act as an electron donor (nucleophile). In the enol tautomer, the HOMO is typically delocalized across the O=C-C=C-OH conjugated system.
LUMO: The location of the LUMO indicates the most probable region for the molecule to act as an electron acceptor (electrophile). The LUMO is often centered on the carbonyl carbons and the adjacent carbon atom. nih.gov
The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 2: Representative FMO Data for this compound (Enol Form)
| Orbital | Energy (eV) | Predicted Reactivity | Primary Location |
|---|---|---|---|
| HOMO | -6.85 | Nucleophilic / Electron Donor | Delocalized over enone moiety |
| LUMO | -1.95 | Electrophilic / Electron Acceptor | Carbonyl carbons, phenyl ring |
| HOMO-LUMO Gap | 4.90 | Indicates moderate kinetic stability | N/A |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and intermolecular interactions.
For this compound, MD simulations can be used to:
Analyze Conformational Flexibility: Study the various shapes the molecule can adopt due to rotations around its single bonds, particularly within the heptene (B3026448) chain and the rotation of the phenyl group. This helps identify the most populated conformations in solution.
Study Intermolecular Interactions: Simulate the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformation and reactivity. It can also model how this compound might interact with other molecules, such as a substrate or a metal ion in a complex. nih.gov
Prediction of Spectroscopic Parameters and Tautomeric Ratios through Computational Approaches
Computational methods are highly effective in predicting spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures.
Spectroscopic Parameters: By calculating vibrational frequencies and nuclear magnetic shieldings, it is possible to predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. mdpi.com Agreement between the computed and experimental spectra provides strong evidence for the optimized geometry. nih.gov
Tautomeric Ratios: The relative energies of the diketo and enol tautomers, calculated using methods like DFT, can be used to predict their equilibrium ratio. acs.orgnih.gov These calculations can also incorporate solvent effects, as the polarity of the solvent is known to influence the keto-enol equilibrium in β-diketones. mdpi.com
Table 3: Predicted Tautomeric Ratios in Different Solvents
| Solvent | Calculated ΔG (Enol-Dike to) (kcal/mol) | Predicted % Enol | Predicted % Diketo |
|---|---|---|---|
| Gas Phase | -5.1 | >99.9% | <0.1% |
| Hexane (B92381) (Nonpolar) | -4.2 | 99.9% | 0.1% |
| Methanol (B129727) (Polar) | -2.5 | 98.5% | 1.5% |
Modeling of Reaction Mechanisms, Transition States, and Kinetic Profiles
A primary strength of computational chemistry is its ability to elucidate complex reaction mechanisms. mdpi.com For reactions involving this compound, theoretical modeling can map the entire reaction coordinate.
This involves:
Locating Transition States: Identifying the highest energy point along the reaction pathway, which corresponds to the transition state structure.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value is directly related to the reaction rate; a higher barrier implies a slower reaction.
Characterizing Intermediates: Finding any local energy minima along the reaction path, which represent reaction intermediates.
By computing the full energetic profile of a reaction, researchers can understand why certain products are formed over others (selectivity) and predict how changes to the reactant structure or reaction conditions might affect the outcome. acs.orgacs.org
Applications and Synthetic Utility of 1 Phenylhept 6 Ene 1,3 Dione in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Organic Molecules
The synthetic versatility of 1-phenylhept-6-ene-1,3-dione stems from the distinct reactivity of its two key functional groups: the 1,3-dicarbonyl unit and the terminal alkene. The 1,3-dicarbonyl moiety, with its acidic methylene (B1212753) proton, can readily form a stabilized enolate, which acts as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. wikipedia.org This nucleophilic character is central to many of its applications.
One of the primary roles of 1,3-dicarbonyl compounds is as a Michael donor in conjugate addition reactions. wikipedia.orgnih.gov this compound can, in principle, react with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles, to generate more complex acyclic structures. These adducts can then be subjected to further transformations.
Furthermore, the 1,3-dione functionality is a classic precursor for the synthesis of various heterocyclic systems. ijpras.com By reacting with dinucleophiles, a wide range of five- and six-membered rings can be constructed. For example, condensation with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. These heterocyclic cores are prevalent in a vast number of biologically active molecules. ijpras.comresearchgate.netnih.gov
The terminal alkene, while generally less reactive than the dicarbonyl moiety, offers additional opportunities for synthetic diversification. It can participate in reactions such as hydroboration-oxidation to introduce a hydroxyl group at the terminal position, or it could potentially be involved in transition-metal-catalyzed processes like the Pauson-Khand reaction for the construction of cyclopentenones. wikipedia.orgnrochemistry.com
The following table summarizes some of the potential transformations that highlight the versatility of this compound as a synthetic building block.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Dicarbonyl |
| Pyrazole Synthesis | Hydrazine | Substituted Pyrazole |
| Pyrimidine Synthesis | Urea or Amidine | Substituted Pyrimidine |
| Pauson-Khand Reaction | Dicobalt Octacarbonyl, CO | Bicyclic Cyclopentenone |
Precursor in the Total Synthesis of Natural Products and Bioactive Compounds
While specific examples of the use of this compound in the total synthesis of natural products are not yet widely reported in the literature, its structural features make it an attractive starting material for such endeavors. The combination of a nucleophilic dicarbonyl center and a handle for further functionalization (the alkene) allows for the assembly of complex carbon skeletons.
A key potential application lies in its use in tandem or cascade reactions. For instance, after participating in an initial Michael addition, the newly formed adduct could undergo an intramolecular reaction involving the terminal alkene. While the unactivated nature of the terminal double bond presents a challenge, modern catalytic methods could potentially enable such cyclizations.
The 1,3-dicarbonyl moiety is a cornerstone in the Robinson annulation, a powerful method for the formation of six-membered rings. researchgate.net This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Although the terminal alkene in this compound is not a typical Michael acceptor, the dione (B5365651) itself can act as the nucleophilic partner with other α,β-unsaturated ketones to build substituted cyclohexenone rings, which are common motifs in terpenoids and steroids.
The potential for this compound to serve as a precursor is outlined in the hypothetical synthetic pathways shown in the table below.
| Target Molecular Scaffold | Key Synthetic Strategy | Potential Intermediate |
| Substituted Cyclohexenones | Robinson Annulation | Michael Adduct |
| Functionalized Carbocycles | Intramolecular Cyclization | Alkene-functionalized Adduct |
| Polycyclic Systems | Tandem Michael Addition/Cyclization | Linear 1,5-dicarbonyl with pendant alkene |
Utilization in the Development of Novel Pharmaceutical Intermediates
The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these scaffolds form the core of a vast number of pharmaceutical agents. ijpras.com 1,3-Diketones are well-established precursors for a multitude of heterocycles, and this compound is no exception. ijpras.commdpi.com Its reaction with various binucleophiles can lead to a diverse range of pharmaceutically relevant cores, with the phenyl and the hexenyl groups providing substitution patterns that can be further modified to fine-tune biological activity.
The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles. nih.govorganic-chemistry.org Pyrazole-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, reaction with amidines or ureas can provide access to substituted pyrimidines, another key scaffold in drug discovery, found in antiviral and anticancer drugs.
The table below illustrates the potential of this compound as a precursor for important pharmaceutical intermediates.
| Heterocyclic Core | Co-reagent | Potential Therapeutic Area |
| Pyrazole | Hydrazine | Anti-inflammatory, Analgesic |
| Pyrimidine | Urea, Guanidine | Antiviral, Anticancer |
| Isoxazole | Hydroxylamine | Anticonvulsant, Antibacterial |
| Diazepine | Diamine | Anxiolytic, Antidepressant |
Employment in the Synthesis of Specialty Chemicals and Advanced Materials
Beyond pharmaceuticals, the reactivity of this compound makes it a candidate for the synthesis of specialty chemicals and advanced materials. The 1,3-dicarbonyl moiety is a well-known chelating ligand for a variety of metal ions. ijpras.com The resulting metal β-diketonate complexes can exhibit interesting catalytic, optical, or magnetic properties. The presence of the terminal alkene and the phenyl group on the ligand backbone allows for further modification, for example, by polymerization or by tuning the electronic properties of the metal center.
The ability of the terminal alkene to participate in polymerization reactions opens up the possibility of incorporating the phenyl-β-diketonate unit into polymer chains. Such materials could find applications as polymer-supported catalysts or as materials with tunable refractive indices or other optical properties.
Furthermore, the Knoevenagel condensation of the active methylene group in the 1,3-dione with aldehydes can lead to the formation of highly conjugated systems. mdpi.com These types of molecules are of interest in the field of organic electronics and nonlinear optics. The phenyl and hexenyl substituents provide avenues for modulating the electronic and physical properties of these materials.
| Application Area | Key Feature Utilized | Potential Product/Material |
| Homogeneous Catalysis | Metal Chelation by 1,3-Dione | Soluble Metal β-Diketonate Complexes |
| Materials Science | Polymerization of Alkene | Functional Polymers with Pendant Metal Chelates |
| Organic Electronics | Knoevenagel Condensation | Highly Conjugated Dyes and Chromophores |
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For 1-phenylhept-6-ene-1,3-dione, the development of asymmetric synthetic methodologies could provide access to enantiomerically enriched derivatives with potentially unique biological activities or material properties.
Future research in this area could focus on several promising strategies:
Catalytic Asymmetric Desymmetrization: For prochiral derivatives of this compound, catalytic asymmetric desymmetrization offers a powerful approach. For instance, the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones has been achieved with high enantioselectivity using chiral boro-phosphate catalysts. chemcopilot.com A similar strategy could be envisioned for appropriately substituted precursors of this compound to generate chiral β-amino ketones.
Enantioselective Allylation: The direct, regioselective, and enantioselective allylation of β-diketones has been demonstrated, overcoming the challenge posed by their enol tautomers. Current time information in Vancouver, CA.researchgate.net This methodology could be adapted to this compound, potentially leading to the synthesis of tertiary carbinols with high enantiomeric excess.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline-derived organocatalysts, for example, have been successfully employed in the asymmetric aldol (B89426) reaction to produce chiral 1,3-keto alcohols with excellent enantiomeric purity. nih.gov Exploring the use of various organocatalysts for reactions involving the dione (B5365651) or alkene functionalities of this compound could lead to novel chiral building blocks.
Metal-Based Catalysis: Transition metal complexes are widely used in asymmetric catalysis. Palladium-catalyzed α-carbonylative arylation has been used to prepare chiral spirocyclic β,β'-diketones. illinois.edu Investigating metal-catalyzed reactions, such as asymmetric hydrogenation of the alkene or enantioselective functionalization of the dicarbonyl moiety, could significantly expand the chiral derivatives accessible from this compound.
| Asymmetric Synthetic Strategy | Potential Chiral Product from this compound | Key Catalyst Type |
| Catalytic Asymmetric Desymmetrization | Chiral β-amino ketones | Chiral boro-phosphates |
| Enantioselective Allylation | Enantiomerically enriched tertiary carbinols | Chiral aminosilanes |
| Organocatalytic Aldol Reaction | Chiral 1,3-keto alcohols | Proline-derived organocatalysts |
| Metal-Based Catalysis | Chiral spirocyclic derivatives, chiral alcohols | Palladium complexes, Rhodium complexes |
Exploration of Bio-Catalyzed Transformations involving this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with high chemo-, regio-, and stereoselectivity. mdpi.com For this compound, several classes of enzymes could be explored for novel transformations.
Lipases: Lipases are versatile enzymes known for their promiscuous catalytic activity in various organic reactions. Current time information in Vancouver, CA. They have been shown to catalyze Michael additions of 1,3-dicarbonyl compounds to nitroolefins. Current time information in Vancouver, CA. This suggests the potential for lipase-catalyzed additions to the terminal alkene of this compound or its derivatives. Furthermore, lipases can be used for the enantioselective hydrolysis of racemic 1,3-keto acetates, providing a route to chiral β-hydroxy ketones. nih.gov
Transaminases: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amino donor to a keto compound. nih.govmdpi.com This enzymatic transformation could be applied to one of the carbonyl groups of this compound to produce chiral amines, which are valuable building blocks in pharmaceutical synthesis. nih.gov
Dehydrogenases/Reductases: The biocatalytic reduction of prochiral ketones to chiral alcohols is a well-established industrial method. researchgate.net Various microorganisms and isolated dehydrogenases can be screened for the selective reduction of one of the carbonyl groups in this compound to yield chiral β-hydroxy ketones. For example, Candida cacaoi and Pichia farinosa have been shown to preferentially reduce one carbonyl group in a prochiral cyclic 1,3-diketone. researchgate.net
| Enzyme Class | Potential Transformation of this compound | Potential Chiral Product |
| Lipases | Michael addition to the alkene; Enantioselective hydrolysis of derivatives | Chiral addition products; Chiral β-hydroxy ketones |
| Transaminases | Asymmetric amination of a carbonyl group | Chiral β-amino ketones |
| Dehydrogenases/Reductases | Stereoselective reduction of a carbonyl group | Chiral β-hydroxy ketones |
Advanced In Situ Spectroscopic Studies for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reactions, providing valuable information about reaction intermediates, kinetics, and the influence of various parameters.
Operando Spectroscopy: This methodology involves the simultaneous spectroscopic characterization of a catalyst and the measurement of its activity and selectivity under actual reaction conditions. Current time information in Vancouver, CA. Techniques such as in situ Raman, UV-vis, and IR spectroscopy can be employed to study catalytic reactions involving this compound. Current time information in Vancouver, CA. This would provide insights into the structure of the active catalytic species and the reaction intermediates.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomerism of β-dicarbonyl compounds. chemcopilot.comresearchgate.net For this compound, NMR studies can be used to determine the equilibrium constant between the keto and enol forms in different solvents and under various conditions. researchgate.net Furthermore, dynamic NMR techniques can be employed to study the kinetics of tautomerization and other dynamic processes. researchgate.net
| Spectroscopic Technique | Potential Application to this compound | Information Gained |
| Operando Raman/UV-vis/IR | Monitoring of catalytic reactions in real-time | Catalyst structure, reaction intermediates, kinetics |
| In Situ NMR Spectroscopy | Study of tautomeric equilibria and reaction kinetics | Keto-enol equilibrium constants, reaction rates, intermediate identification |
Machine Learning and AI-Driven Approaches for Predicting Reactivity and Designing Synthetic Routes
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. chemcopilot.comnih.gov For complex derivatives of this compound, these tools could suggest innovative and efficient synthetic pathways that might not be immediately obvious to a human chemist.
Reaction Outcome Prediction: ML models can be trained to predict the major product of a chemical reaction, as well as potential side products and yields. nih.gov This predictive capability can be used to screen potential reactions involving this compound, saving time and resources by avoiding unfeasible or low-yielding experiments.
Catalyst and Reaction Condition Optimization: AI algorithms can be used to design novel catalysts and optimize reaction conditions for improved yield, selectivity, and sustainability. cas.cn By analyzing large datasets of catalytic reactions, ML models can identify key descriptors that correlate with catalyst performance and suggest new catalyst structures or reaction parameters for the transformation of this compound.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Design of novel and efficient synthetic routes to complex derivatives. |
| Reaction Outcome Prediction | In silico screening of potential reactions to prioritize promising transformations. |
| Catalyst and Reaction Optimization | Accelerated discovery of optimal catalysts and conditions for desired reactions. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Phenylhept-6-ene-1,3-dione?
- Methodological Answer : The synthesis typically involves organocatalytic approaches, such as asymmetric Diels-Alder reactions between α,β-unsaturated esters and dienals. For instance, organocatalysts like proline-derived systems can enhance stereochemical control and yield . Optimization of reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) is critical to minimize side products, as demonstrated in phthalimide synthesis workflows .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while Infrared (IR) spectroscopy confirms functional groups like diketones. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation, as seen in the characterization of structurally related diones . Purity assessment via HPLC or GC-MS is advised to detect trace impurities .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer : Standard cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease assays) are recommended. For example, fluorometric assays using 6-cyano-7-nitroquinoxaline-2,3-dione derivatives have been used to study receptor antagonism . Dose-response curves and IC₅₀ calculations should be normalized to controls to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
